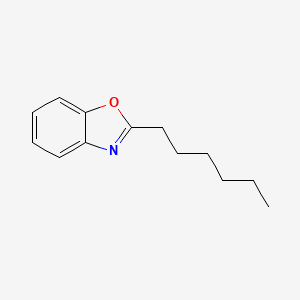
Benzoxazole, 2-hexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylbenzoxazole: is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an oxazole ring The hexyl group attached to the second position of the benzoxazole ring gives 2-Hexylbenzoxazole its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Hexylbenzoxazole can be synthesized through several methods, primarily involving the condensation of 2-aminophenol with hexyl-substituted aldehydes or ketones. One common method involves the reaction of 2-aminophenol with hexyl aldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods:
Industrial production of 2-Hexylbenzoxazole typically involves large-scale batch or continuous processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity. Common catalysts include metal catalysts like palladium or copper, which facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or toluene to enhance the solubility of the reactants and products.
Chemical Reactions Analysis
Types of Reactions:
2-Hexylbenzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it to the corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Produces oxides or quinones.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted benzoxazole derivatives.
Scientific Research Applications
2-Hexylbenzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hexylbenzoxazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by interfering with cell division or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-Methylbenzoxazole: Similar structure but with a methyl group instead of a hexyl group.
2-Phenylbenzoxazole: Contains a phenyl group, leading to different chemical and biological properties.
2-Benzylbenzoxazole: Features a benzyl group, which affects its reactivity and applications.
Uniqueness:
2-Hexylbenzoxazole is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the design of materials and in drug development.
Properties
CAS No. |
6797-16-6 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-hexyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3 |
InChI Key |
JQHDCQOQCPLIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





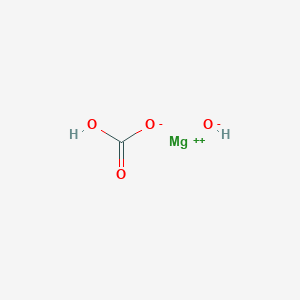
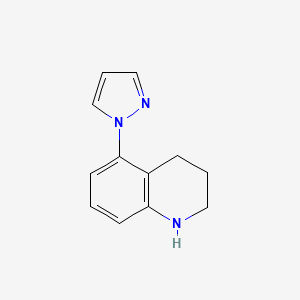
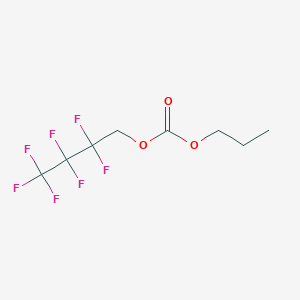
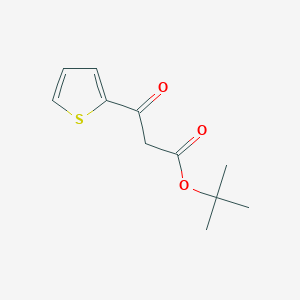


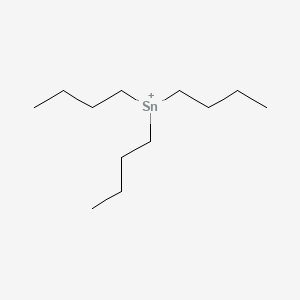



![1,3-Bis[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propan-2-ol](/img/structure/B12087340.png)
